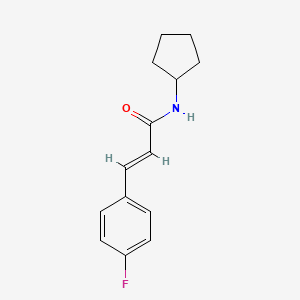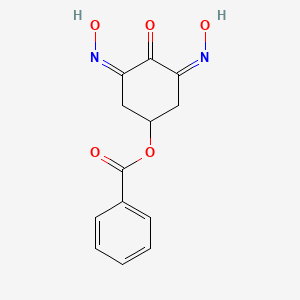
1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime, also known as DPMO, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. DPMO belongs to the family of oxime derivatives, which are known to possess various biological activities. The purpose of
Mechanism of Action
The exact mechanism of action of 1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Moreover, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce cell cycle arrest and apoptosis. Moreover, this compound has been reported to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. In vivo studies have demonstrated that this compound can protect against oxidative stress and inflammation and improve cognitive function.
Advantages and Limitations for Lab Experiments
1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess various biological activities. Moreover, this compound has low toxicity and is well-tolerated in animals. However, there are also some limitations to the use of this compound in lab experiments. For example, the exact mechanism of action is not fully understood, and further studies are needed to elucidate the molecular targets and signaling pathways involved. Moreover, the pharmacokinetics and pharmacodynamics of this compound need to be investigated to determine the optimal dosage and administration route.
Future Directions
There are several future directions for the study of 1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime. First, further studies are needed to investigate the molecular targets and signaling pathways involved in the biological activities of this compound. Second, the pharmacokinetics and pharmacodynamics of this compound need to be investigated to determine the optimal dosage and administration route. Third, the potential use of this compound as a therapeutic agent for neurodegenerative diseases needs to be explored. Fourth, the development of this compound derivatives with improved potency and selectivity could lead to the discovery of novel drugs for the treatment of various diseases. Finally, the use of this compound in combination with other drugs or therapies could enhance its therapeutic efficacy and reduce side effects.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound possesses various biological activities, including antioxidant, anti-inflammatory, and anticancer activities, and exhibits neuroprotective effects. This compound has advantages for use in lab experiments, but there are also some limitations that need to be addressed. Further studies are needed to elucidate the molecular targets and signaling pathways involved in the biological activities of this compound and to determine its potential use as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime involves the reaction of 3,4-dimethoxyphenylacetic acid with hydroxylamine hydrochloride in the presence of a catalyst. The resulting product is then purified through recrystallization. The purity and yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime has been studied for its potential use in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to possess antioxidant, anti-inflammatory, and anticancer activities. Moreover, this compound has been reported to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Properties
IUPAC Name |
(2E)-1-(3,4-dimethoxyphenyl)-2-hydroxyiminopropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-7(12-14)11(13)8-4-5-9(15-2)10(6-8)16-3/h4-6,14H,1-3H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEFRSPTSHWIFV-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(=O)C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(=O)C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5849300.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B5849304.png)

![N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5849327.png)

![5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5849345.png)
![N-(2-ethylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5849357.png)
![4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B5849360.png)
![4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5849365.png)

![methyl 2-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5849387.png)
![3-{[(2-furoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5849395.png)

![2-amino-N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide](/img/structure/B5849412.png)
